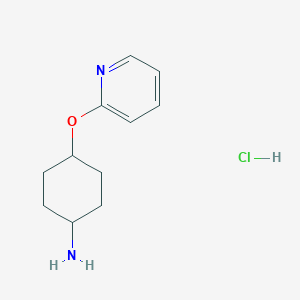
Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of a pyridin-2-yloxy group attached to the cyclohexane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions.
Amination: The amine group is introduced through reductive amination or other suitable amination reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamines: Compounds with similar cyclohexane and amine structures.
Pyridinyl Derivatives: Compounds containing pyridinyl groups.
Uniqueness
Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
2913229-18-0 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
4-pyridin-2-yloxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2;1H |
InChI Key |
INXGKCXCXXDNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


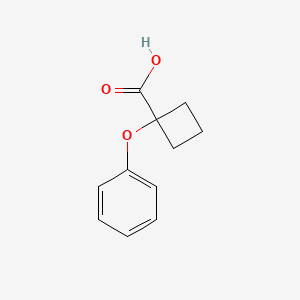
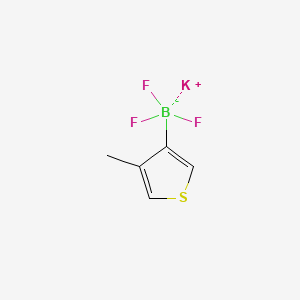
amine hydrochloride](/img/structure/B13464628.png)
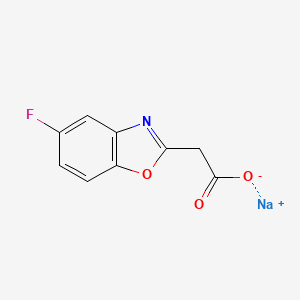
![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)
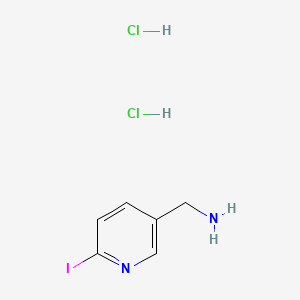
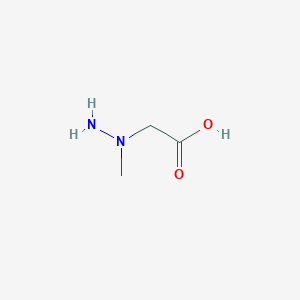
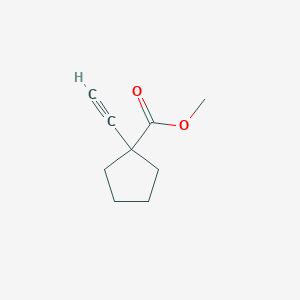
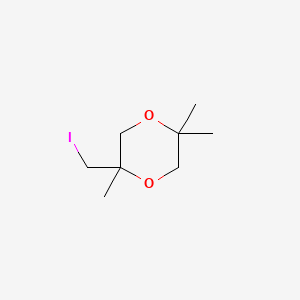
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)

